2-(dimethylamino)-4-methylphenol hydrochloride
Description
Historical Context and Evolution of Substituted Aminophenol Research
The study of aminophenols and their derivatives has a rich history intertwined with the development of synthetic organic chemistry. researchgate.net These compounds are of significant commercial importance, serving as intermediates in the photographic, pharmaceutical, and chemical dye industries. researchgate.net Historically, the synthesis of aminophenols has been achieved through methods such as the reduction of nitrophenols or through substitution reactions. researchgate.net
A pivotal development in the synthesis of substituted aminophenols, particularly those with aminomethyl groups, was the advent of the Mannich reaction. nih.gov This three-component organic reaction involves the aminoalkylation of an acidic proton, and in the case of phenols, it proceeds as an electrophilic aromatic substitution. wikipedia.org The reaction typically involves a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine. wikipedia.org The products of this reaction are known as Mannich bases, and their discovery opened up new avenues for creating a wide array of functionalized phenolic compounds. nih.gov Early research into the Mannich reaction with phenols laid the groundwork for the synthesis of compounds like 2-(dimethylamino)-4-methylphenol. core.ac.uk
Significance of the 2-(dimethylamino)-4-methylphenol Hydrochloride Scaffold in Synthetic Chemistry and Materials Science
The this compound scaffold is significant due to the presence of three key functional components: a phenolic hydroxyl group, a tertiary amino group, and a methyl group on an aromatic ring. The hydroxyl group provides a site for esterification and other reactions, while the tertiary amine can act as a base, a nucleophile, or a catalytic center. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
This unique combination of functionalities makes it a valuable intermediate in the synthesis of more complex molecules. A prime example is its use as a precursor in the synthesis of specialized monomers for polymer production. nih.govacs.org The ability to readily modify the phenolic hydroxyl group allows for the introduction of polymerizable functionalities, leading to the creation of advanced polymers with tailored properties. nih.govacs.org
In materials science, the interest in such scaffolds lies in their potential to be incorporated into polymers to confer specific properties. For instance, the presence of the tertiary amine group can introduce pH-responsiveness to a polymer, making it a "smart" material that changes its properties in response to environmental pH changes. nih.govacs.org
Overview of Research Trajectories for this compound
Current research involving the 2-(dimethylamino)-4-methylphenol scaffold is primarily focused on its application in polymer chemistry. A significant research trajectory is the development of novel functional monomers. For example, 2-((dimethylamino)methyl)-4-methylphenol has been used as a precursor to synthesize the cationic monomer 2-((dimethylamino)methyl)-4-methylphenyl acrylate (B77674) (DMAMCA). nih.govacs.org This monomer can then be copolymerized with other monomers, such as N-isopropylacrylamide, to create thermo- and pH-responsive polymers. nih.govacs.org These "smart" polymers have potential applications in areas like drug delivery and sensor technology.
Another area of investigation is the catalytic activity of related phenolic Mannich bases. While specific studies on the catalytic use of this compound are not extensively documented, structurally similar compounds are known to act as accelerators in the curing of epoxy resins. google.com This suggests a potential research avenue for the application of this compound and its derivatives in thermosetting polymer systems.
Future research may also explore the synthesis of a wider range of derivatives from this scaffold for various applications, leveraging the reactivity of both the phenolic hydroxyl and the tertiary amine functionalities.
Interactive Data Tables
Table 1: Synthesis of 2-((dimethylamino)methyl)-4-methylphenol
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product |
| p-cresol | Formaldehyde | Dimethylamine (B145610) | Mannich reaction | 2-((dimethylamino)methyl)-4-methylphenol |
This table outlines the key components for the synthesis of the parent compound.
Table 2: Application in Monomer Synthesis
| Precursor | Reagent | Product | Polymer Application | Reference |
| 2-((dimethylamino)methyl)-4-methylphenol | Acryloyl chloride | 2-((dimethylamino)methyl)-4-methylphenyl acrylate (DMAMCA) | Thermo- and pH-responsive polymers | nih.govacs.org |
This table details the conversion of the compound into a functional monomer and its subsequent use.
Structure
3D Structure of Parent
Properties
CAS No. |
2648956-39-0 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-(dimethylamino)-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-5-9(11)8(6-7)10(2)3;/h4-6,11H,1-3H3;1H |
InChI Key |
KBAOWLAEVNBULX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2 Dimethylamino 4 Methylphenol Hydrochloride
Classical Mannich Reaction Pathways for Aminomethylated Phenols
The Mannich reaction is a cornerstone of organic synthesis, providing a reliable method for the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of phenols, which are electron-rich aromatic systems, the reaction facilitates the introduction of an aminomethyl group onto the aromatic ring, typically at the ortho or para position relative to the hydroxyl group. mdpi.comadichemistry.com This three-component condensation involves a phenol (B47542), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the nucleophilic phenol ring. wikipedia.orgadichemistry.com For the synthesis of 2-(dimethylamino)-4-methylphenol, the specific precursors are 4-methylphenol (p-cresol), formaldehyde (B43269), and dimethylamine (B145610). google.com
The general scheme for the Mannich reaction involving a phenol is as follows:
Step 1: Iminium Ion Formation: The secondary amine (dimethylamine) reacts with the aldehyde (formaldehyde) to form a reactive iminium ion. wikipedia.org
Step 2: Electrophilic Attack: The electron-rich phenol (4-methylphenol) acts as a nucleophile, attacking the iminium ion. This attack is regioselective, favoring the ortho position to the activating hydroxyl group. mdpi.comtandfonline.com
Step 3: Product Formation: The resulting product is the Mannich base, 2-(dimethylamino)-4-methylphenol.
This pathway is highly effective for producing a variety of aminomethylated phenols, which are valuable intermediates in the synthesis of more complex molecules. researchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-(dimethylamino)-4-methylphenol. Key parameters that are frequently adjusted include the solvent, temperature, reaction time, and the use of catalysts.
Solvent and Temperature: Mannich reactions are often conducted in aqueous or alcoholic solutions, such as ethanol (B145695). adichemistry.comorgsyn.org The temperature can range from room temperature to reflux conditions, depending on the reactivity of the substrates. mdpi.comgoogle.com For instance, one procedure involves refluxing a mixture of acetophenone, dimethylamine hydrochloride, and paraformaldehyde in ethanol for two hours. orgsyn.org In some cases, solvent-free conditions have been successfully employed, which can simplify the workup process and reduce environmental impact. tandfonline.comtandfonline.com
Catalyst Systems: The Mannich reaction can be catalyzed by either acid or base. rsc.org Acidic conditions, often achieved by using the hydrochloride salt of the amine or by adding a small amount of a strong acid like hydrochloric acid, facilitate the formation of the reactive iminium ion. adichemistry.comorgsyn.org Base catalysis has also been explored, with bases such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH) proving effective in certain systems. acs.org Some modern approaches have even demonstrated that the reaction can proceed efficiently without any catalyst, particularly with reactive phenols. tandfonline.comtandfonline.com
The table below summarizes various conditions reported for Mannich reactions of phenols.
| Precursors | Catalyst/Conditions | Solvent | Product Yield | Reference |
| p-substituted phenols, paraformaldehyde, ethyl iminodiacetate | None | None | Good | tandfonline.com |
| Phenols, paraformaldehyde, iminodiacetic acid | Cs₂CO₃ or CsOH | 2-methoxyethanol or EtOH | N/A | acs.org |
| 3-acetamidophenol, formaldehyde, dimethylamine | None | Methanol | 67% | google.com |
| Acetophenone, paraformaldehyde, dimethylamine hydrochloride | HCl | 95% Ethanol | 66% | orgsyn.org |
The selection of appropriate precursors is fundamental to the synthesis. For 2-(dimethylamino)-4-methylphenol hydrochloride, the required starting materials are:
Phenolic Component: 4-methylphenol (p-cresol) provides the aromatic backbone.
Aldehyde Component: Formaldehyde is the most common one-carbon electrophile used. It can be sourced from an aqueous solution (formalin) or its solid polymer form, paraformaldehyde, which depolymerizes in situ. google.comorgsyn.orggoogle.com
Amine Component: Dimethylamine is the secondary amine that provides the dimethylamino moiety. It is often used as its hydrochloride salt (dimethylamine hydrochloride) to maintain acidic conditions and improve handling. adichemistry.comorgsyn.org
The stoichiometry of the reactants is a critical factor that influences the outcome of the reaction. Depending on the molar ratios, phenols can undergo mono-, di-, or even tri-aminomethylation. adichemistry.comgoogle.com To selectively obtain the mono-substituted product, 2-(dimethylamino)-4-methylphenol, it is often necessary to control the stoichiometry of the formaldehyde and dimethylamine relative to the 4-methylphenol.
Once the Mannich base, 2-(dimethylamino)-4-methylphenol, is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating the isolated base with hydrochloric acid. google.com The salt is often more crystalline and stable than the free base, which facilitates its purification and handling. The formation of the hydrochloride salt involves a simple acid-base reaction where the basic tertiary amine group of the Mannich base is protonated by hydrochloric acid. adichemistry.com
Non-Traditional Synthetic Routes to this compound and its Precursors
While the classical Mannich reaction is robust, research into alternative synthetic strategies aims to overcome some of its limitations, such as the use of formaldehyde or the need for specific activating groups.
Concerns over the toxicity and handling of formaldehyde have prompted the development of formaldehyde-free aminomethylation methods. One notable alternative is the Petasis borono-Mannich reaction. This multicomponent reaction involves the condensation of a salicylaldehyde, an amine, and a boronic acid to generate aminomethylphenols. ias.ac.in This method offers a different pathway to similar structures without relying on formaldehyde.
Another approach involves the use of pre-formed reagents that serve as formaldehyde equivalents. N,O-acetals, for example, have been used in trifluoroacetic acid (TFA) catalyzed reactions to achieve ortho-aminomethylation of phenols under mild conditions. rsc.org Eschenmoser's salt (dimethylmethyleneammonium iodide) is another well-known reagent that provides a reactive source of the dimethylaminomethyl cation, though its use represents a stoichiometric rather than a catalytic approach. adichemistry.comrsc.org
Modern organic synthesis has introduced several novel methods for the C-H functionalization of phenols, providing new avenues to ortho-substituted products. Cross-dehydrogenative-coupling (CDC) reactions have emerged as an atom-economical strategy for forming C-C bonds, including the aminomethylation of phenols, by avoiding the need for pre-functionalized starting materials. rsc.org
The Petasis reaction, as mentioned previously, is a versatile tool for creating a library of aminomethylphenol derivatives. ias.ac.in This one-pot, three-component reaction has been shown to be effective with a range of salicylaldehydes, secondary amines, and phenylboronic acids, often under mild conditions and sometimes with the aid of catalysts like magnetic Fe₃O₄ nanoparticles. ias.ac.in These newer methodologies expand the synthetic toolkit for accessing complex ortho-substituted phenols.
Purification and Isolation Techniques for this compound in Research Settings
The final stage of the synthesis involves the purification and isolation of the target compound. For this compound, a common procedure involves precipitating the product from the reaction mixture. After the reaction is complete, the addition of concentrated hydrochloric acid can be used to form the hydrochloride salt, which may precipitate out of the solution if its solubility is low. google.com
Standard laboratory techniques are then employed to isolate and purify the solid product.
Filtration: The crude hydrochloride salt is typically collected by filtration. google.comorgsyn.org
Washing: The collected solid is often washed with a suitable solvent, such as cold water or acetone, to remove unreacted starting materials and soluble impurities. google.comorgsyn.org
Recrystallization: For higher purity, recrystallization is a standard method. This involves dissolving the crude product in a hot solvent (e.g., 95% ethanol) and then allowing it to cool slowly, often after the addition of an anti-solvent (e.g., acetone), to form pure crystals. orgsyn.org
Extraction: If the product does not precipitate, it may be isolated by extraction. This involves neutralizing the reaction mixture and extracting the free Mannich base into an organic solvent, followed by washing, drying, and solvent evaporation. The purified base can then be converted to the hydrochloride salt. ias.ac.in
The purity of the final product is often assessed by measuring its melting point and using spectroscopic techniques. google.com Proper drying, for instance in a vacuum oven, is important as the hydrochloride salt can be hygroscopic. orgsyn.org
Mechanistic Investigations and Reaction Dynamics Involving 2 Dimethylamino 4 Methylphenol Hydrochloride
Elucidation of Reaction Mechanisms in Amine-Phenol Condensations Leading to 2-(dimethylamino)-4-methylphenol Hydrochloride
The synthesis of this compound is primarily achieved through a Mannich reaction, a cornerstone of carbon-carbon bond formation. This multi-component condensation reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a carbon acid. In the case of this compound, the reactants are dimethylamine (B145610), formaldehyde (B43269), and 4-methylphenol. byjus.comwikipedia.org
The reaction mechanism is initiated by the formation of an electrophilic iminium ion, specifically the Eschenmoser salt precursor, from the reaction between dimethylamine and formaldehyde. byjus.comwikipedia.org This step is crucial as it generates the reactive species that will subsequently engage the aromatic ring of the phenol (B47542).
The 4-methylphenol, acting as the carbon acid component, then undergoes electrophilic aromatic substitution. The phenolic hydroxyl group is a potent activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a methyl group, the substitution predominantly occurs at the ortho position. The lone pair of electrons on the phenolic oxygen enhances the nucleophilicity of the aromatic ring, facilitating the attack on the iminium ion. The reaction culminates in the formation of the aminomethylated phenol, which is then protonated to yield the hydrochloride salt.
Formation of the Iminium Ion: Dimethylamine reacts with formaldehyde to form a highly reactive dimethylaminomethyl cation (an iminium ion).
Electrophilic Aromatic Substitution: The electron-rich ring of 4-methylphenol attacks the iminium ion. The hydroxyl group directs the substitution to the ortho position.
Protonation: The resulting 2-(dimethylamino)-4-methylphenol is treated with hydrochloric acid to form the stable hydrochloride salt.
Catalytic Roles of the Tertiary Amine Moiety in Organic Transformations
The tertiary amine group within this compound can play a significant role in catalysis, primarily by acting as a base or a nucleophilic catalyst. While specific studies on the catalytic activity of this particular compound are not extensively documented, the functions of tertiary amines in organic reactions are well-established.
In many reactions, the tertiary amine can function as a proton acceptor (Brønsted-Lowry base). This is particularly relevant in reactions that generate acidic byproducts, where the amine can neutralize the acid and prevent unwanted side reactions or catalyst deactivation.
Furthermore, the lone pair of electrons on the nitrogen atom allows the tertiary amine to act as a nucleophile. It can initiate reactions by attacking an electrophilic center, forming a reactive intermediate that is then more susceptible to subsequent transformations. For instance, in acylation reactions, a tertiary amine can activate a carboxylic acid derivative, forming a highly reactive acylammonium species.
The proximity of the tertiary amine to the phenolic hydroxyl group in 2-(dimethylamino)-4-methylphenol could also lead to intramolecular catalysis, where the two functional groups cooperate to facilitate a reaction.
Influence of Phenolic Hydroxyl Group on Reaction Intermediates and Pathways
The phenolic hydroxyl group is a critical determinant of the reactivity of this compound and its derivatives. Its influence is multifaceted, affecting both the electronic and steric environment of the molecule.
Directing Group in Electrophilic Substitution: As mentioned earlier, the hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. This directing effect is fundamental to the regioselective synthesis of the compound itself.
Hydrogen Bonding and Proton Transfer: The hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the dimethylamino group can influence the conformation and reactivity of the molecule. Intermolecular hydrogen bonding with reactants, solvents, or catalysts can stabilize transition states and influence reaction rates and pathways. The acidic nature of the phenolic proton also means it can be readily transferred, a key step in many catalytic cycles.
Modulation of Reaction Intermediates: The phenolic hydroxyl group can stabilize or destabilize reaction intermediates through resonance and inductive effects. For example, in reactions involving the aromatic ring, the hydroxyl group can stabilize cationic intermediates. Conversely, in reactions where the phenolic oxygen itself becomes part of a reactive intermediate, its interaction with the rest of the molecule will dictate the subsequent reaction pathway.
Kinetic Studies of Reactions Catalyzed by this compound Derivatives
In the catalytic reduction of p-nitrophenol to p-aminophenol, a reaction that produces a structurally related compound, kinetic studies often reveal a dependence on catalyst concentration, substrate concentration, and hydrogen pressure. The reaction is frequently modeled using Langmuir-Hinshelwood kinetics, which describes reactions occurring on the surface of a heterogeneous catalyst. nih.gov
The following table presents representative kinetic data from a study on the production of p-aminophenol, illustrating the types of parameters that would be relevant in a kinetic investigation of a reaction catalyzed by a derivative of this compound.
| Parameter | Value | Conditions |
|---|---|---|
| Surface Rate Kinetic Constant (k) | 2.68 × 10⁻⁶ mol/m²·h | 25 °C |
| Adsorption Equilibrium Constant for p-Nitrophenol (K_PNP) | 20.07 L/mol | |
| Adsorption Equilibrium Constant for BH₄⁻ (K_BH4) | 1.83 L/mol | |
| Enthalpy of Activation (ΔH‡) | -1145.68 kJ/mol | Temperature variation study |
| Entropy of Activation (ΔS‡) | -315.02 kJ/K·mol |
This data is for the catalyzed production of p-aminophenol and is presented for illustrative purposes to indicate the types of kinetic parameters that are determined in such studies.
For the Mannich reaction itself, kinetic investigations have shown that the rate-determining step can vary depending on the specific reactants and conditions. In some cases, the formation of the iminium ion is the slow step, while in others, the attack of the carbon nucleophile on the iminium ion is rate-limiting. A kinetic study of a reaction catalyzed by a this compound derivative would likely involve monitoring the disappearance of reactants or the appearance of products over time under various conditions to determine the rate law and elucidate the mechanism.
Applications of 2 Dimethylamino 4 Methylphenol Hydrochloride in Advanced Materials and Polymer Science
Role as a Curing Agent and Catalyst in Epoxy Resin Systems
In the realm of thermosetting polymers, tertiary amines are well-established as catalysts and accelerators for epoxy resin curing. threebond.co.jp2017erp.com While 2-(dimethylamino)-4-methylphenol hydrochloride itself is a salt, its corresponding free base, 2-(dimethylamino)-4-methylphenol, functions as a tertiary amine catalyst. This catalytic activity is crucial for controlling the curing process of epoxy resins, which are essential materials in high-performance coatings, adhesives, and composites. daryatamin.com
The curing of epoxy resins involves the ring-opening polymerization of epoxide groups. researchgate.net Tertiary amines, such as 2-(dimethylamino)-4-methylphenol, catalyze this reaction without being consumed in the process. threebond.co.jp The mechanism proceeds through the nucleophilic attack of the tertiary amine's nitrogen atom on a carbon atom of the epoxy ring. This forms a zwitterionic intermediate.
This intermediate then acts as a more potent initiator for further reactions. It can react with another epoxy group, propagating an anionic polymerization chain. Alternatively, if hydroxyl groups are present (from the epoxy resin itself, such as Bisphenol A diglycidyl ether, or from other components), the intermediate can abstract a proton, generating an alkoxide. This alkoxide is a strong nucleophile that efficiently opens another epoxy ring, continuing the cross-linking process. This catalytic cycle allows for the formation of a highly cross-linked, three-dimensional polymer network, which is the hallmark of cured thermoset materials. threebond.co.jp
The inclusion of a tertiary amine catalyst like 2-(dimethylamino)-4-methylphenol significantly influences both the rate of the curing reaction and the final properties of the polymer network.
Network Formation: The catalyst's activity influences the structure of the final polymer network. A more rapid, well-catalyzed reaction can lead to a more uniformly cross-linked and denser network. The final properties of the cured epoxy resin, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance, are directly dependent on the density and homogeneity of this network. cnrs.fr Therefore, by controlling the concentration of the catalyst, manufacturers can tailor the final material properties to suit specific high-performance applications. daryatamin.com
Incorporation into Stimuli-Responsive Polymer Architectures
A significant application of 2-(dimethylamino)-4-methylphenol derivatives is in the creation of "smart" polymers, which undergo reversible changes in their properties in response to external stimuli like pH, temperature, or ionic strength. nih.govresearchgate.netmdpi.com The dimethylamino group in the molecule provides a pH-responsive handle that can be incorporated into polymer chains. nih.gov
To integrate the responsive functionality into a polymer, the base compound, 2-((dimethylamino)methyl)-4-methylphenol, is first converted into a polymerizable monomer. nih.govacs.org A common strategy involves a two-step synthesis:
Mannich Reaction: The precursor, 2-((dimethylamino)methyl)-4-methylphenol, is synthesized via a Mannich reaction. This involves the condensation of p-cresol, dimethylamine (B145610), and formaldehyde (B43269) under basic conditions. nih.govacs.org The tertiary amine group formed in this step is the key to the final polymer's pH sensitivity. nih.gov
Acrylation: The resulting phenolic compound is then reacted with a polymerizable group. For instance, reacting it with acryloyl chloride in the presence of a base converts the hydroxyl group into an acrylate (B77674) ester. nih.govacs.org This yields the novel pH-responsive monomer, 2-((dimethylamino)methyl)-4-methylphenyl acrylate (DMAMCA). nih.govacs.org This monomer contains both the pH-sensitive tertiary amine and a polymerizable vinyl group, allowing it to be incorporated into various polymer architectures. nih.gov
Researchers have successfully designed advanced multiresponsive polymers by copolymerizing the DMAMCA monomer with other functional monomers. nih.govacs.orgnih.gov A notable example involves the free radical polymerization of DMAMCA with N-isopropylacrylamide (NIPAAm), a well-known thermoresponsive monomer, and a third monomer to modulate properties such as hydrophilicity or hydrophobicity. nih.gov
These terpolymers are thoroughly characterized to understand their structure and properties using a suite of analytical techniques: nih.govnih.gov
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR): To confirm the chemical structure and successful incorporation of all three monomers into the polymer chain. nih.gov
Gel Permeation Chromatography (GPC): To determine the molecular weights and dispersity of the synthesized polymers. nih.gov
Differential Scanning Calorimetry (DSC): To measure the glass transition temperatures (Tg) of the solid polymers. nih.govacs.org
| Terpolymer Group | Monomer 1 | Monomer 2 (10 mol %) | Monomer 3 (DMAMCA) (mol %) | Polymerization Solvent |
| Group D | NIPAAm | HEMA | 5, 10, 20 | Ethanol (B145695) |
| Group E | NIPAAm | DMAAm | 5, 10, 20 | Ethanol |
| Group F | NIPAAm | Styrene | 5, 10, 20 | 1,4-Dioxane |
| This table summarizes the composition of different multiresponsive terpolymers synthesized using the 2-((dimethylamino)methyl)-4-methylphenyl acrylate (DMAMCA) monomer, as detailed in research findings. nih.govacs.org |
The incorporation of the DMAMCA monomer imparts pH and salt sensitivity to the inherent thermoresponsiveness of the poly(N-isopropylacrylamide) (PNIPAAm) backbone. nih.govresearchgate.net The key phase transition behavior observed in these aqueous polymer solutions is the Lower Critical Solution Temperature (LCST), often identified by measuring the Cloud Point (Cp). acs.org Below the Cp, the polymer is soluble, and above it, the polymer becomes insoluble and the solution turns turbid. nih.gov
The tertiary amine group of the DMAMCA unit is responsible for the pH responsiveness. nih.gov
In acidic solutions (low pH): The tertiary amine group becomes protonated (-N(CH₃)₂H⁺). This positive charge increases the polymer's hydrophilicity and strengthens its interaction with water molecules, leading to an increase in the cloud point temperature. nih.govnih.gov
This behavior allows for precise tuning of the material's phase transition. nih.gov
| Polymer System | Condition | Cloud Point (Cp) (°C) |
| PNIPAAm-HEMA-DMAMCA (10%) | pH 2.2 | 47.1 |
| PNIPAAm-HEMA-DMAMCA (10%) | pH 6.9 (DI Water) | 33.5 |
| PNIPAAm-HEMA-DMAMCA (10%) | pH 11.6 | 27.2 |
| PNIPAAm-DMAAm-DMAMCA (10%) | pH 2.2 | 53.2 |
| PNIPAAm-DMAAm-DMAMCA (10%) | pH 6.9 (DI Water) | 40.8 |
| PNIPAAm-DMAAm-DMAMCA (10%) | pH 11.6 | 32.1 |
| This table presents exemplary data showing the significant shift in the cloud point of terpolymers containing 10 mol % of the DMAMCA derivative in response to changes in solution pH, demonstrating the modulation of phase transition behavior. nih.gov |
This ability to modulate the phase transition temperature through changes in pH and salt concentration makes these terpolymers derived from this compound highly promising for applications in fields like biomedical technology and advanced sensors. nih.govnih.gov
Coordination Chemistry and Ligand Development Based on 2 Dimethylamino 4 Methylphenol Hydrochloride
Design Principles for Schiff Base Ligands Derived from 2-(dimethylamino)-4-methylphenol Hydrochloride
The design of Schiff base ligands from precursors like this compound is guided by fundamental principles of coordination chemistry to create molecules with specific metal-binding properties. The primary structural feature of these ligands is the azomethine group (-CH=N-), which is crucial for their biological activity and coordination capabilities. iosrjournals.org The design process focuses on incorporating specific donor atoms and functional groups that can effectively chelate metal ions.
Key Design Elements:
Donor Atoms: The design of Schiff base ligands derived from phenolic compounds inherently includes at least two key donor sites: the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. iosrjournals.orgnih.gov Upon deprotonation, the phenolic oxygen becomes a potent coordination site. This N, O-donor set is a common feature in many effective chelating agents. scielo.org.za
Chelation: The arrangement of these donor atoms allows the ligand to act as a bidentate or multidentate ligand, forming stable five- or six-membered chelate rings with a central metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.
Steric and Electronic Effects: The substituents on the aromatic rings of the aldehyde and amine precursors influence the properties of the final ligand and its metal complexes. The 4-methyl group on the phenol (B47542) ring can exert an electron-donating effect, potentially modifying the electron density on the donor atoms and thus the stability of the metal-ligand bonds. The dimethylamino group, while not typically involved directly in Schiff base formation from this specific precursor, can influence the electronic properties and solubility of the ligand.
Synthetic Accessibility: A core principle of ligand design is the ease of synthesis. Schiff bases are advantageously prepared through a simple one-pot condensation reaction between an aldehyde or ketone and a primary amine, often with acid or base catalysis. iosrjournals.org To derive a suitable aldehyde from 2-(dimethylamino)-4-methylphenol, a formylation reaction (e.g., Duff or Reimer-Tiemann reaction) would be necessary to introduce an aldehyde group ortho to the hydroxyl group, creating a salicylaldehyde-type intermediate. This intermediate can then be condensed with various primary amines to yield a library of Schiff base ligands with tailored properties. For example, reacting a formylated version of the parent phenol, such as 2,6-diformyl-4-methylphenol, with different amines like 1-amino-2-propanol or 2-amino-1,3-propanediol, can produce versatile double Schiff base ligands. researchgate.netresearchgate.net
The resulting ligands are versatile, capable of forming stable complexes with a vast majority of metal ions, thereby stabilizing them in various oxidation states. nih.govresearchgate.net
Complexation Behavior with Transition Metals
Schiff base ligands derived from phenolic precursors exhibit robust complexation behavior with a wide array of transition metals. The coordination typically involves the nitrogen atom of the azomethine group and the deprotonated oxygen atom of the phenolic group. researchgate.netfud.edu.ng This bidentate O,N-coordination is a common and stable binding mode. scielo.org.za
The interaction with transition metal ions leads to the formation of colored complexes, a characteristic feature for ions with partially filled d-orbitals. unn.edu.nglibretexts.org The specific color and electronic properties of the complex are dictated by the nature of the metal ion, its oxidation state, and the resulting coordination geometry. unn.edu.ng Studies on related phenolic Schiff bases have demonstrated the formation of stable complexes with metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). rasayanjournal.co.inresearchgate.net
The geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the steric constraints of the ligand. Common geometries include square planar, tetrahedral, and octahedral. nih.gov For instance, in many documented cases, Cu(II) and Ni(II) complexes with N2O2-type Schiff bases adopt a square-planar geometry, while Zn(II) complexes often favor a tetrahedral arrangement. Cobalt(II) complexes have been observed to adopt distorted octahedral configurations. nih.gov The ligand-to-metal ratio in these complexes is frequently 2:1, leading to general formulas of the type ML2. researchgate.net
| Transition Metal Ion | Typical Coordination Geometry | Common Metal-to-Ligand Ratio | Reference |
|---|---|---|---|
| Copper(II) | Square Planar, Distorted Octahedral | 1:2 | nih.gov |
| Nickel(II) | Square Planar | 1:2 | nih.gov |
| Cobalt(II) | Distorted Octahedral | 1:2 | nih.gov |
| Zinc(II) | Tetrahedral | 1:2 | |
| Manganese(II) | Distorted Octahedral | 1:2 | researchgate.net |
Synthetic Strategies for Metal-Ligand Complexes Involving this compound Motifs
The synthesis of metal complexes from Schiff base ligands derived from phenolic motifs follows well-established and generally straightforward procedures. The strategy typically involves the reaction of the pre-synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent.
A common synthetic route is the direct reaction of the ligand and a metal salt in a 2:1 molar ratio. The reaction is often carried out in a solvent like ethanol (B145695) or methanol, where both the ligand and the metal salt have adequate solubility. semanticscholar.org The mixture is typically heated under reflux for several hours to ensure the completion of the reaction. sapub.org Upon cooling, the solid metal complex often precipitates from the solution and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and then dried.
General Synthetic Steps:
Ligand Solubilization: The Schiff base ligand is dissolved in a suitable hot solvent, such as ethanol or dimethylformamide (DMF).
Metal Salt Addition: A solution of the transition metal salt (e.g., chlorides, acetates, or nitrates) in the same or a miscible solvent is added dropwise to the ligand solution. sapub.orgmdpi.com
Reaction Promotion: The resulting mixture is stirred and heated under reflux for a period ranging from one to several hours to facilitate complex formation. sapub.orgmdpi.com
Isolation of the Complex: After the reaction is complete, the solution is cooled to room temperature. The precipitated solid complex is collected by filtration. sapub.org
Purification: The crude product is washed with the solvent and sometimes recrystallized to obtain the pure complex. sapub.org
The choice of the metal salt's anion can sometimes influence the final structure, although often it acts as a spectator ion. The yields for these reactions are generally reported to be good. unn.edu.ng
Theoretical Studies of Coordination Geometries and Electronic Structures of Complexes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structural and electronic properties of transition metal complexes. nih.govmdpi.com These theoretical studies provide deep insights that complement experimental data from techniques like X-ray crystallography and spectroscopy.
Geometry Optimization: DFT calculations are widely used to predict the most stable three-dimensional structure of a metal complex. By optimizing the geometry, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov This is particularly useful for proposing a structure when high-quality single crystals for X-ray diffraction are not available. The calculated geometries for similar Schiff base complexes have shown good agreement with experimental results, confirming coordination geometries like square planar for Ni(II) and Cu(II) and distorted octahedral for Co(II). nih.gov
Electronic Structure Analysis: Theoretical methods are employed to analyze the electronic nature of the metal-ligand bonding. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is crucial for understanding the reactivity, electronic transitions, and stability of the complex. The energy gap between the HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP) and Charge Distribution: MEP maps are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Natural Population Analysis (NPA) provides atomic charge distributions, offering insights into the extent of charge transfer between the ligand and the metal ion upon complexation. nih.gov These studies help in understanding the nature of the metal-ligand bond, whether it is more ionic or covalent.
The combination of different basis sets, such as B3LYP/6-31G for the ligand and B3LYP/LANL2DZ for the metal complexes, allows for an accurate and efficient theoretical description of these systems. nih.govrsc.org
| Theoretical Method/Analysis | Information Obtained | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, prediction of stable coordination geometries. | nih.govmdpi.comnih.gov |
| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Electronic transitions, chemical reactivity, kinetic stability, HOMO-LUMO energy gap. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Charge distribution, prediction of reactive sites for electrophilic and nucleophilic attack. | nih.gov |
| Natural Population Analysis (NPA) | Atomic charge distributions, metal-ligand charge transfer. | nih.gov |
Advanced Analytical Methodologies for Research on 2 Dimethylamino 4 Methylphenol Hydrochloride
Spectroscopic Techniques for Structural Elucidation within Reaction Mixtures and Derivatization Studies (e.g., Advanced NMR, FT-IR for mechanistic studies)
Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. taylorandfrancis.com They provide direct information about the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for determining the precise structure of molecules in solution. semanticscholar.org For 2-(dimethylamino)-4-methylphenol, both ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework. semanticscholar.org
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. This includes signals for the aromatic protons on the phenol (B47542) ring, a singlet for the benzylic methylene (B1212753) (-CH₂-) protons, a singlet for the N-dimethyl (-N(CH₃)₂) protons, and a singlet for the methyl (-CH₃) group on the ring. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom, including the aromatic carbons, the methylene carbon, the N-dimethyl carbons, and the methyl carbon.
Advanced 2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) can be employed to definitively assign proton signals to their corresponding carbon atoms and to establish proton-proton coupling relationships through bonds, respectively. semanticscholar.org These methods are particularly powerful when analyzing complex reaction mixtures to distinguish between the starting materials, intermediates, and the final product.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For 2-(dimethylamino)-4-methylphenol, the FT-IR spectrum would display characteristic absorption bands that confirm its key structural features. During a derivatization study, changes in the FT-IR spectrum, such as the disappearance of the broad O-H stretch, would indicate a successful reaction at the phenolic hydroxyl group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching, broad | 3200-3600 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (methyl, methylene) | Stretching | 2850-3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O | Stretching | 1200-1260 |
| C-N | Stretching | 1000-1250 |
Chromatographic Separations for Purity Assessment in Synthetic Development (e.g., HPLC, GC for reaction monitoring)
Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for purity assessment of non-volatile or thermally sensitive compounds. semanticscholar.org A reverse-phase HPLC method is well-suited for analyzing 2-(dimethylamino)-4-methylphenol hydrochloride. sielc.com Such a method would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com By monitoring a reaction over time, HPLC can quantify the consumption of reactants and the formation of the product, allowing for optimization of reaction conditions.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. epa.gov While phenols can be analyzed directly, their polarity can lead to poor peak shape. epa.gov To overcome this, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile ether, such as by reacting it with pentafluorobenzyl bromide (PFBBr). epa.gov The resulting derivative can be readily analyzed by GC, often with a highly sensitive electron capture detector (ECD). epa.gov This approach is highly effective for monitoring reactions and detecting trace-level impurities.
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | Reverse-Phase C18 (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid sielc.com | |
| Detector | UV-Vis (e.g., at 270-280 nm) | |
| Application | Purity assessment, reaction monitoring | |
| GC (after derivatization) | Column | DB-5 or DB-1701 capillary column epa.gov |
| Carrier Gas | Helium or Nitrogen | |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) epa.gov | |
| Application | Impurity profiling, reaction monitoring |
Development of Extraction-Photometric Methods for the Determination of this compound in Research Samples
Extraction-photometric methods provide a simple and cost-effective means for quantifying specific analytes in various samples. This technique is based on the formation of a colored complex that is selectively extracted into an organic solvent, after which its concentration is determined by measuring its light absorbance. chemrj.org
For the determination of 2-(dimethylamino)-4-methylphenol, a method could be developed based on the reactivity of its phenolic group. One potential approach involves an azo coupling reaction. In this method, a diazonium salt is reacted with the phenol under specific pH conditions to form a highly colored azo dye.
The key steps in developing such a method would include:
Selection of a Chromogenic Agent: Identifying a suitable diazonium salt that reacts efficiently with the target phenol to produce a stable complex with a high molar absorptivity.
Optimization of Reaction pH: The pH of the aqueous solution is critical for both the formation of the complex and the subsequent extraction. chemrj.org
Choice of Extraction Solvent: An immiscible organic solvent (e.g., chloroform, ethyl acetate) is chosen to ensure efficient extraction of the colored complex from the aqueous phase. chemrj.org
Spectrophotometric Measurement: The absorbance of the organic extract is measured at the wavelength of maximum absorbance (λmax) of the colored complex. A calibration curve is constructed using standards of known concentration to quantify the analyte in research samples. chemrj.org
This technique can be highly sensitive and selective, making it valuable for quantitative analysis in research settings where access to more complex instrumentation may be limited.
Mass Spectrometric Approaches for Reaction Pathway Confirmation and Product Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com It provides precise molecular weight information and structural details based on fragmentation patterns, making it invaluable for confirming reaction outcomes and identifying unknown products. mdpi.comyoutube.com
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can determine the molecular mass of the synthesized 2-(dimethylamino)-4-methylphenol with high accuracy. nih.gov This allows for the unambiguous determination of its elemental formula.
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 152.10700 |
| [M+Na]⁺ | 174.08894 |
| [M+K]⁺ | 190.06288 |
| [M+NH₄]⁺ | 169.13354 |
Fragmentation Analysis for Structural Confirmation: Tandem mass spectrometry (MS/MS) is used to further confirm the molecular structure. mdpi.com In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For 2-(dimethylamino)-4-methylphenol, expected fragmentation pathways would include:
Benzylic cleavage: Loss of the dimethylamino group to yield a stable benzylic carbocation.
Loss of a methyl group: Fragmentation of the dimethylamino moiety.
Cleavage of the aromatic ring: More complex fragmentation patterns under higher energy conditions.
By analyzing these fragments, researchers can piece together the molecular structure, confirming the identity of the desired product and helping to elucidate the structures of any byproducts or intermediates observed during reaction monitoring. mdpi.com This makes MS an essential tool for verifying reaction pathways.
Computational Chemistry and Theoretical Modeling of 2 Dimethylamino 4 Methylphenol Hydrochloride
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of chemical systems. By calculating the electron density, DFT can accurately predict the molecular geometry and electronic structure of 2-(dimethylamino)-4-methylphenol hydrochloride, offering a theoretical framework to complement experimental findings.
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. For this compound, conformational analysis using DFT would involve the systematic exploration of various spatial arrangements of its constituent groups, particularly the rotation around the C-N bond of the dimethylamino group and the C-O bond of the hydroxyl group. By calculating the potential energy associated with each conformation, an energy landscape can be constructed. This landscape would reveal the most stable, low-energy conformations of the molecule, as well as the energy barriers between different conformational states. Such studies are essential for understanding how the molecule behaves in different environments and how its shape influences its interactions with other molecules.
HOMO-LUMO Energy Gap and Molecular Orbital Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. A larger gap suggests higher stability and lower chemical reactivity. For this compound, DFT calculations would provide the energies of these frontier orbitals. Analysis of the molecular orbital characteristics would reveal the distribution of electron density within the HOMO and LUMO. Typically, the HOMO is localized on the electron-rich phenol (B47542) and dimethylamino groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring, representing the regions susceptible to nucleophilic attack.
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A larger gap correlates with higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. For this compound, the MEP map would display regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The areas of negative potential, concentrated around the oxygen and nitrogen atoms, indicate electron-rich sites that are prone to electrophilic attack. The regions of positive potential, likely found around the hydrogen atoms of the hydroxyl and methyl groups, as well as the hydrochloride proton, signify electron-deficient areas that are susceptible to nucleophilic attack. This visual representation of the molecule's electrostatic landscape provides a powerful predictive tool for understanding its intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| Hyperconjugation | Lone Pair (O) | Antibonding π* (C-C) of the ring | Hypothetical Value |
| Hyperconjugation | Lone Pair (N) | Antibonding π* (C-C) of the ring | Hypothetical Value |
| Hydrogen Bond | Lone Pair (Cl-) | Antibonding σ* (O-H) | Hypothetical Value |
Note: The table above is illustrative. Actual stabilization energies would be derived from specific NBO calculations.
Quantum Chemical Descriptors for Understanding Reactivity Trends
A range of quantum chemical descriptors can be calculated from the electronic structure of this compound to provide a quantitative understanding of its reactivity. These descriptors, derived from the energies of the frontier molecular orbitals, offer a framework for predicting the molecule's behavior in chemical reactions.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |
These descriptors provide a powerful theoretical basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical environments.
Future Research Directions and Emerging Paradigms for 2 Dimethylamino 4 Methylphenol Hydrochloride
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of aminophenols often involves the reduction of corresponding nitrophenols, a process that can utilize harsh reagents and conditions. researchgate.nettaylorandfrancis.com Future research is increasingly directed towards developing "green" and more sustainable synthetic pathways. For 2-(dimethylamino)-4-methylphenol hydrochloride, this involves exploring methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
Key areas of exploration include:
Biocatalytic Approaches: The use of enzymes or whole-cell systems to perform specific chemical transformations offers a highly selective and environmentally friendly alternative. Research into engineered enzymes capable of selective amination or hydroxylation on a phenol (B47542) ring could lead to a direct and sustainable synthesis route, bypassing intermediate steps like nitration.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Developing a continuous flow synthesis for this compound could lead to higher yields, improved purity, and a significant reduction in solvent waste.
Alternative Reaction Media: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids (e.g., scCO₂), or ionic liquids can drastically improve the environmental profile of the synthesis.
Advanced Applications in Catalysis and Fine Chemical Synthesis
The inherent structure of 2-(dimethylamino)-4-methylphenol, with its electron-donating amino and hydroxyl groups, makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. Aminophenol-based ligands are known to form stable complexes with a variety of transition metals, creating catalysts for a range of organic transformations.
Future research in this area could unlock several advanced applications:
Homogeneous Catalysis: The compound can be explored as a bidentate ligand, coordinating with metal centers through its oxygen and nitrogen atoms. Such metal complexes could be investigated for their catalytic activity in key organic reactions, including cross-coupling reactions (e.g., Suzuki, Heck), C-H activation, and asymmetric synthesis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring, allowing for the rational design of highly selective catalysts.
Heterogeneous Catalysis: Immobilizing 2-(dimethylamino)-4-methylphenol or its metal complexes onto solid supports like silica, polymers, or magnetic nanoparticles could lead to the development of robust and easily recyclable heterogeneous catalysts. taylorandfrancis.com These catalysts are highly desirable for industrial processes as they simplify product purification and catalyst recovery. chemijournal.com
Precursor for Fine Chemicals: Aminophenols are valuable intermediates in the synthesis of pharmaceuticals, dyes, and photographic materials. researchgate.nettaylorandfrancis.com Research can be directed towards using this compound as a building block for more complex molecules with specific biological or material properties. Its reactive sites allow for a variety of chemical modifications, including acylation, alkylation, and cyclization reactions. researchgate.net
| Application Area | Related Compound Example | Catalytic Transformation | Research Finding |
| Environmental Remediation | 4-Aminophenol | Reduction of 4-nitrophenol | Nanoparticle-based catalysts are highly effective for converting toxic nitrophenols into less harmful aminophenols. researchgate.nettaylorandfrancis.com |
| Cross-Coupling Reactions | meta-Aminophenol derivatives | C-N and C-O bond formation | Copper and palladium catalysts are frequently used for synthesizing complex aminophenol structures via cross-coupling. mdpi.com |
| Small Molecule Activation | o-Aminophenol ligands | Oxygen activation | Iron complexes with o-aminophenol ligands can act as electron reservoirs, facilitating the activation of molecules like oxygen. |
Integration into Next-Generation Smart Materials and Nanosystems
The functional groups within this compound provide anchor points for its integration into advanced materials, imparting specific chemical and physical properties. This opens up avenues for its use in smart materials and nanosystems that can respond to external stimuli.
Potential research directions include:
Conducting Polymers: Aminophenols can be electropolymerized to form redox-active polymers. researchgate.net Future studies could investigate the polymerization of 2-(dimethylamino)-4-methylphenol to create novel conducting polymers. The properties of such polymers (e.g., conductivity, redox potential, stability) could be tailored for applications in sensors, electronic devices, or as antistatic and corrosion-inhibiting coatings. researchgate.netkajay-remedies.com
Metal-Organic Frameworks (MOFs): The molecule can serve as an organic linker for the synthesis of new MOFs. mdpi.com By coordinating with metal ions, it could form porous, crystalline structures with high surface areas. These novel MOFs could be explored for applications in gas storage, separation, and catalysis. A recent study reported the synthesis of a two-dimensional copper p-aminophenol MOF with a graphite-like layered structure. mdpi.com
Functionalized Nanoparticles: The compound can be used to surface-functionalize nanoparticles (e.g., gold, silver, iron oxide), modifying their solubility, stability, and reactivity. Such functionalized nanosystems could find applications in targeted drug delivery, bio-imaging, or as nanocatalysts with enhanced activity and selectivity. taylorandfrancis.com
Stimuli-Responsive Materials: The pH-sensitive nature of the amino and phenolic groups could be exploited to create pH-responsive "smart" materials. For instance, polymers or hydrogels incorporating this molecule could exhibit changes in their swelling, solubility, or optical properties in response to changes in environmental pH.
| Material Type | Related Compound | Potential Application | Key Feature |
| Conducting Polymers | Poly(meta-aminophenol) | Biomedical materials, sensors | Redox-activity and potential to scavenge free radicals. researchgate.net |
| Corrosion Inhibitors | p-Aminophenol (PAP) | Protective coatings for metals | Forms a protective film on metal surfaces and can scavenge corrosive species. kajay-remedies.com |
| Metal-Organic Frameworks | p-Aminophenol | Lubricant additives, catalysis | Can form 2D layered structures with unique tribological and chemical properties. mdpi.com |
| Dyes and Pigments | p-Aminophenol (PAP) | Coatings and colorants | Serves as a precursor to a wide range of stable azo dyes. kajay-remedies.com |
Interdisciplinary Research Opportunities and Challenges
The full potential of this compound will be realized through research that transcends traditional disciplinary boundaries. Collaborations between chemists, materials scientists, engineers, and biologists will be crucial for translating fundamental properties into practical applications.
Environmental Science: A significant opportunity lies in environmental remediation. Building on the extensive research into the catalytic reduction of nitrophenols to aminophenols, catalysts derived from 2-(dimethylamino)-4-methylphenol could be developed to degrade other persistent organic pollutants in wastewater. taylorandfrancis.comchemijournal.com
Biomedical Engineering: The antioxidant properties observed in some aminophenol-based polymers suggest potential applications in biomaterials. researchgate.net Future interdisciplinary work could explore the biocompatibility and efficacy of materials derived from 2-(dimethylamino)-4-methylphenol for applications like antioxidant coatings for medical implants or in controlled drug-release systems.
Materials Science and Engineering: The development of smart coatings is a major interdisciplinary challenge. By combining the compound's potential for forming corrosion-inhibiting films and its ability to be incorporated into redox-active polymers, new multi-functional coatings could be engineered for aerospace, marine, and construction applications, offering both protection and sensing capabilities. kajay-remedies.com
The primary challenge in these future endeavors will be to establish a clear structure-property relationship. Understanding precisely how the specific arrangement of the dimethylamino, methyl, and hydroxyl groups influences catalytic activity, polymer properties, or biological interactions will be key to the rational design of new technologies based on this versatile chemical scaffold.
Q & A
Basic Research Question
- Chromatography : HPLC or GC-MS to assess purity (>98% as per pharmacopeial standards) .
- Spectroscopy : H/C NMR for confirming the dimethylamino and phenolic groups, with shifts at δ 2.2–2.8 ppm (N(CH)) and δ 6.5–7.5 ppm (aromatic protons) .
- Thermal Analysis : Melting point determination (e.g., ~262°C for analogous hydrochlorides) and TGA for stability under heating .
What advanced techniques are used to study the compound's interaction with biological targets?
Advanced Research Question
- Enzyme Assays : Competitive inhibition studies using fluorogenic substrates to measure binding affinity to enzymes like monoamine oxidases .
- Receptor Profiling : Radioligand displacement assays (e.g., H-labeled ligands) to evaluate interactions with serotonin or norepinephrine transporters .
- Molecular Dynamics Simulations : Modeling interactions with biological macromolecules to predict pharmacokinetic properties .
How can contradictory data regarding the compound's stability under varying pH conditions be resolved?
Advanced Research Question
Contradictions in stability data (e.g., degradation in acidic vs. alkaline media) require systematic pH-dependent stability studies:
- Accelerated Stability Testing : Incubate the compound at pH 2–12 (37°C) and monitor degradation via LC-MS. Hydrolysis of the dimethylamino group is a key degradation pathway .
- XRD Analysis : Compare crystal structures before and after degradation to identify unstable conformers .
- Buffer Optimization : Use phosphate or citrate buffers to stabilize the hydrochloride salt in aqueous solutions .
What methodological considerations are critical in designing experiments to explore the compound's potential as a pharmaceutical precursor?
Advanced Research Question
- Toxicity Profiling : Acute toxicity studies (e.g., ipr-mus LD ~321 mg/kg for structurally similar compounds) to establish safety margins .
- Metabolic Pathways : Use hepatic microsomal assays to identify cytochrome P450-mediated metabolites .
- Synergistic Effects : Co-administration with reuptake inhibitors (e.g., SSRIs/SNRIs) to evaluate additive pharmacological activity .
How can researchers address challenges in synthesizing derivatives with enhanced bioactivity?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Modify the phenolic or dimethylamino groups via alkylation/sulfonation. For example, introducing methoxy groups at the 3,4-positions (as in α-二甲氨基-3,4-二羟基苯乙酮盐酸盐) enhances receptor binding .
- High-Throughput Screening : Test derivative libraries against disease-specific targets (e.g., kinases or GPCRs) .
- By-Product Analysis : Use tandem MS to identify unintended products during derivatization and refine reaction conditions .
What analytical strategies resolve discrepancies in reported molecular weights or spectral data?
Advanced Research Question
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H] for CHNOCl: calc. 228.0794) to validate purity .
- Cross-Validation : Compare IR and Raman spectra with computational models (DFT) to resolve peak assignments .
- Interlaboratory Reproducibility : Collaborate with multiple labs to standardize protocols for NMR and XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
